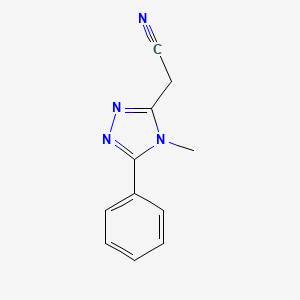

2-(4-甲基-5-苯基-4H-1,2,4-三唑-3-基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

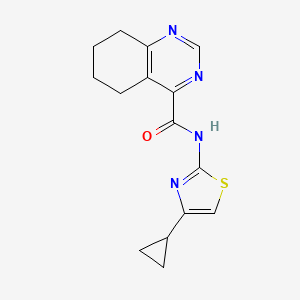

“2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the molecular formula C11H10N4 . It is used for research purposes .

Synthesis Analysis

The synthesis of a similar compound, “(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol”, was reported in a study . The compound was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol . The S-alkylation was performed using cesium carbonate as a base, and the reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” include a predicted melting point of 135.28°C, a predicted boiling point of 426.9°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.63 .科学研究应用

聚合物的合成和改性

在微波反应器中,在高溫下,在乙腈中研究了包括 2-苯基-2-噁唑啉在内的各种 2-噁唑啉單體的活性陽離子開環聚合。此過程產生了分子量分佈窄的定義良好的聚合物 (PDI < 1.20),表明乙腈作為溶劑具有高效快速合成具有受控結構的聚合物的潛力。由於微波輻射,能夠在高濃度溶液中甚至從大量條件下進行聚合,這為使用乙腈作為反應介質的聚合物合成和改性開闢了新的途徑(Wiesbrock 等人,2005)。

質子轉移反應和電導率研究

在乙腈中對二磺酰碳酸的去質子化進行的研究發現,與有機環狀鹼的反應產物表現出不同的電導率特性,提供了對乙腈中質子轉移反應性質的見解。本研究強調了乙腈在研究質子轉移的基本方面和離子和離子對在非質子溶劑中的行為方面的效用,有助於我們理解非水介質中的反應機制 (Binkowska 和 Jarczewski,2006)。

發光和光物理研究

在乙腈中探索了含有三唑基團的鋅卟啉受體的光致發光特性,證明了該溶劑適用於光物理研究。研究表明,乙腈可以作為研究金屬有機配合物發光特性的有效介質,這對開發新的發光材料和傳感器具有重要意義(Yoon 等人,2012)。

未来方向

The future directions for research on “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the biological activities associated with the 1,2,4-triazole ring, it could be of interest to investigate the potential of “2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile” and related compounds as therapeutic agents .

作用机制

Target of Action

The primary targets of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These enzymes play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction can lead to changes in the enzyme’s activity, affecting the downstream cellular processes.

Biochemical Pathways

It has been suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways are involved in various cellular processes, including cell survival, inflammation, and stress responses.

Result of Action

Some studies have suggested that the compound may exhibit potent inhibitory activities against certain cancer cell lines . This suggests that the compound may have potential therapeutic applications in cancer treatment.

Action Environment

The action of 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other compounds or drugs can also influence the compound’s action through drug-drug interactions .

属性

IUPAC Name |

2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-15-10(7-8-12)13-14-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXXMSMLSUDUAEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C2=CC=CC=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2956478.png)

![ethyl N-[(2Z)-2-{[(morpholin-4-yl)amino]methylidene}-3-oxobutanoyl]carbamate](/img/structure/B2956480.png)

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2956482.png)

![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)

![N-[3-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2956486.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)

![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)

amino}acetamide](/img/structure/B2956498.png)